5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
5-chloro-2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-5-4-15(19)11-17(16)26(22,23)21-18(13-6-9-25-10-7-13)14-3-2-8-20-12-14/h2-5,8,11-13,18,21H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMGHQBEMYAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure can be described as follows:
- Molecular Formula : C₁₂H₁₁ClN₂O₃S
- Molecular Weight : Approximately 286.75 g/mol
- Structural Features :
- A chloro group at the 5-position of a methoxy-substituted phenyl ring.
- A pyridine moiety linked to a tetrahydropyran unit.
This structure suggests potential interactions with various biological targets, particularly through the sulfonamide group which is known for its ability to form hydrogen bonds and interact with enzymes.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes involved in metabolic pathways, particularly those related to bacterial growth and cancer cell proliferation.
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Mycobacterium tuberculosis | 0.5 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, as indicated by flow cytometry analyses.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The study concluded that modifications to the pyridine and methoxy groups significantly enhanced antibacterial potency against MRSA strains .
Case Study 2: Cancer Cell Line Testing
Another research article highlighted the anticancer properties of this compound through extensive testing on multiple cancer cell lines. The results indicated that the compound effectively reduced cell viability, with mechanisms involving reactive oxygen species (ROS) generation leading to apoptosis .
Q & A
Q. What challenges arise in crystallographic studies of this compound?
- Answer :
- Crystal packing : The THP moiety may induce disorder; optimize crystallization conditions (e.g., slow evaporation from ether/hexane) .
- Heavy atom incorporation : Soak crystals with iodine derivatives for phasing .
- Temperature effects : Collect data at 100 K to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
